D-xylulose

Übersicht

Beschreibung

D-Xylulose: ist ein natürlich vorkommender Zucker, der zur Klasse der Pentosen gehört. Pentosen sind Monosaccharide, die fünf Kohlenstoffatome enthalten. This compound ist ein wichtiges Zwischenprodukt im Kohlenhydratstoffwechsel und spielt eine entscheidende Rolle im Pentosephosphatweg, einem Stoffwechselweg, der parallel zur Glykolyse verläuft. This compound findet sich in verschiedenen Organismen, darunter Bakterien, Pilze und Pflanzen, und ist an der Umwandlung von D-Xylose, einem Hauptbestandteil von Hemicellulose, in andere nützliche Verbindungen beteiligt.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: D-Xylulose kann durch enzymatische Isomerisierung aus D-Xylose synthetisiert werden. Das Enzym D-Xylose-Isomerase katalysiert die Umwandlung von D-Xylose in this compound. Diese Reaktion findet typischerweise unter milden Bedingungen statt, mit einem optimalen pH-Bereich von 7,0 bis 8,0 und einem Temperaturbereich von 30 °C bis 40 °C .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt häufig unter Verwendung von mikrobieller Fermentation. Mikroorganismen wie Escherichia coli und Saccharomyces cerevisiae können gentechnisch so verändert werden, dass sie D-Xylose-Isomerase exprimieren, wodurch die effiziente Umwandlung von D-Xylose in this compound ermöglicht wird. Der Fermentationsprozess wird in Bioreaktoren unter kontrollierten Bedingungen durchgeführt, um die Ausbeute zu maximieren .

Chemische Reaktionsanalyse

Reaktionstypen: this compound unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Isomerisierung.

Häufige Reagenzien und Bedingungen:

Isomerisierung: this compound kann unter Verwendung spezifischer Isomerase-Enzyme zu anderen Pentosen, wie z. B. L-Xylulose, isomerisiert werden.

Wichtige gebildete Produkte:

D-Xylonsäure: Entsteht durch Oxidation.

Xylitol: Entsteht durch Reduktion.

L-Xylulose: Entsteht durch Isomerisierung.

Analyse Chemischer Reaktionen

Acid-Catalytic Conversion to Furfural

D-xylulose participates in acid-catalyzed pathways to produce furfural, a biofuel precursor. Density functional theory (DFT) studies reveal:

Reaction Pathways and Energy Barriers

| Acid Catalyst | ΔG‡ (D-xylose → 1,2-enediol) [kcal/mol] | ΔG‡ (this compound → 1,2-enediol) [kcal/mol] |

|---|---|---|

| HCl | 29.8 | 25.4 |

| H₂SO₄ | 31.2 | 27.1 |

| HBr | 30.5 | 26.3 |

-

Dominant Pathway : this compound converts to 1,2-enediol faster than D-xylose due to lower energy barriers (e.g., ΔG‡ = 25.4 kcal/mol for HCl) .

-

Rate-Limiting Step : Formation of 1,2-enediol from D-xylose (ΔG‡ = 29.8–31.2 kcal/mol) .

-

Solvent Effects : Water enhances proton transfer, while tetrahydrofuran (THF) stabilizes intermediates through hydrogen bonding .

Kinetic Model : Simplified simulations align with experimental data, confirming 1,2-enediol as the central intermediate .

Comparative Catalytic Performance in Furfural Production

| Acid | Relative Reaction Rate (this compound → Furfural) | Optimal Solvent |

|---|---|---|

| HCl | 1.0 (reference) | Water |

| H₂SO₄ | 0.8 | Water |

| HBr | 0.7 | THF |

Wissenschaftliche Forschungsanwendungen

Biotechnological Applications

D-xylulose plays a significant role in the bioproduction of xylitol, a sugar alcohol used as a sweetener. The conversion of this compound to xylitol is facilitated by various microorganisms.

Xylitol Production

- Microbial Fermentation : this compound can be fermented by yeast such as Saccharomyces cerevisiae and bacteria like Candida tropicalis to produce xylitol. Research indicates that genetically engineered strains can enhance yields significantly.

- Case Study : In one study, a recombinant strain of Escherichia coli was developed to convert this compound into xylitol with a yield of 28.80 g/L within 28 hours, which is three times higher than the wild-type strain's output .

| Microorganism | Yield (g/L) | Time (hours) | Notes |

|---|---|---|---|

| E. coli (recombinant) | 28.80 | 28 | Enhanced production through genetic engineering |

| C. tropicalis | 25.10 | 30 | Utilizes both this compound and D-arabitol for xylitol production |

Ethanol Production

This compound can also be fermented to produce ethanol. In studies, Saccharomyces cerevisiae has been shown to ferment this compound effectively, yielding ethanol as the primary product along with minor amounts of xylitol and glycerol .

Nutritional Applications

This compound is recognized for its potential health benefits, particularly in dental health.

Dental Health

- Xylitol Products : Xylitol derived from this compound is widely used in chewing gums and dental care products due to its non-cariogenic properties. It inhibits the growth of Streptococcus mutans, a primary bacterium responsible for tooth decay.

- Case Study : A clinical trial involving orthodontic patients showed that xylitol did not significantly reduce plaque scores compared to controls; however, it remains popular for its overall dental health benefits .

Pharmaceutical Applications

This compound is involved in metabolic pathways that are crucial for human health.

Metabolic Role

- This compound functions as a substrate in various metabolic pathways, including those related to the synthesis of vitamins such as thiamine (vitamin B1) and pyridoxal (vitamin B6). This highlights its importance in nutrition and metabolism .

Industrial Applications

The industrial utility of this compound extends to its use as a precursor in chemical synthesis.

Chemical Synthesis

- This compound can serve as an intermediate in the synthesis of other valuable compounds. Its structural properties make it suitable for various chemical transformations.

Wirkmechanismus

D-Xylulose exerts its effects primarily through its involvement in the pentose phosphate pathway. In this pathway, this compound is phosphorylated to form this compound-5-phosphate by the enzyme xylulose kinase. This compound-5-phosphate then enters the non-oxidative phase of the pentose phosphate pathway, where it is converted into various intermediates that are essential for nucleotide and amino acid biosynthesis .

Molecular Targets and Pathways:

Xylulose kinase: Catalyzes the phosphorylation of this compound to this compound-5-phosphate.

Pentose phosphate pathway enzymes: Involved in the conversion of this compound-5-phosphate into other metabolic intermediates.

Vergleich Mit ähnlichen Verbindungen

D-Xylulose ähnelt anderen Pentosen wie D-Xylose, L-Xylulose und D-Ribulose. this compound hat jedoch einzigartige Eigenschaften und Anwendungen, die sie von diesen Verbindungen unterscheiden.

Ähnliche Verbindungen:

D-Xylose: Ein Vorläufer von this compound, der häufig in Hemicellulose vorkommt.

L-Xylulose: Ein Isomer von this compound, das am Stoffwechsel von L-Arabinose beteiligt ist.

D-Ribulose: Eine weitere Pentose, die am Calvin-Zyklus der Photosynthese beteiligt ist.

Einzigartigkeit:

Biologische Aktivität

D-Xylulose is a pentose sugar that plays a significant role in various metabolic pathways, including the pentose phosphate pathway and the methylerythritol phosphate (MEP) pathway. This article explores the biological activity of this compound, focusing on its enzymatic interactions, metabolic significance, and potential applications.

Overview of this compound

This compound is an important intermediate in carbohydrate metabolism. It is involved in the conversion of D-ribulose 5-phosphate to this compound 5-phosphate, catalyzed by human D-ribulose 5-phosphate 3-epimerase (hRPE) using Fe²⁺ as a cofactor. This reaction is crucial for the proper functioning of the pentose phosphate pathway, which is vital for nucleotide synthesis and cellular redox balance .

D-Xylulokinase

D-xylulokinase is an enzyme that catalyzes the phosphorylation of this compound to form this compound-5-phosphate, marking its role in the pentose catabolic pathway. Research has shown that this enzyme exhibits significant activity when induced by substrates such as D-xylose and L-arabinose. The kinetic parameters of D-xylulokinase from Mucor circinelloides indicate a Km of 0.29 mM for this compound and 0.51 mM for ATP, demonstrating its affinity for these substrates .

Feedback Inhibition in the MEP Pathway

In the context of the MEP pathway, this compound plays a regulatory role through its involvement with deoxy-D-xylulose-5-phosphate synthase (DXS). This enzyme is subject to feedback inhibition by isopentenyl diphosphate (IDP) and dimethylallyl diphosphate (DMADP), both end products of the pathway. Such regulation ensures metabolic homeostasis and prevents overproduction of isoprenoids .

Metabolic Regulation in Plants

A study on Populus trichocarpa highlighted how DXS's activity can be modulated through site-directed mutagenesis to improve its resistance to feedback inhibition by IDP and DMADP. This modification can enhance the production of valuable metabolites such as taxadiene and carotenoids .

Xylose Fermentation

In xylose-fermenting fungi, the induction of D-xylulokinase by xylose and arabinose suggests its critical role in utilizing these sugars for energy production. The enzyme’s activity was shown to be repressed in the presence of glucose, indicating carbon catabolite repression mechanisms at play .

Biological Significance

This compound's biological activities extend beyond mere metabolic functions; it has implications in health and disease. For instance, elevated levels of xylulose have been associated with liver cirrhosis, suggesting its potential as a biomarker for liver dysfunction . Additionally, studies have indicated that xylitol, a sugar alcohol derived from xylulose, may have dental health benefits by reducing tooth decay in children .

Data Summary

| Enzyme | Function | Kinetic Parameters | Inducers |

|---|---|---|---|

| D-Xylulokinase | Phosphorylates this compound | Km (this compound) = 0.29 mM | D-xylose, L-arabinose |

| Km (ATP) = 0.51 mM | |||

| Deoxy-D-Xylulose-5-Phosphate Synthase (DXS) | Catalyzes formation of DXP from pyruvate and GAP | Feedback inhibited by IDP and DMADP | N/A |

Eigenschaften

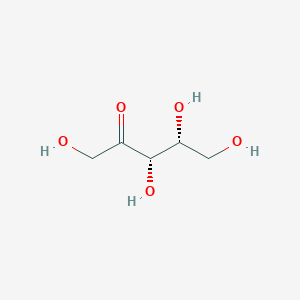

IUPAC Name |

(3S,4R)-1,3,4,5-tetrahydroxypentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQJHHRNXZUBTE-WUJLRWPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H](C(=O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415364, DTXSID201337597 | |

| Record name | D-Xylulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Threo-2-Pentulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201337597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

551-84-8, 5962-29-8 | |

| Record name | D-Xylulose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xylulose, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xylulose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005962298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Xylulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Threo-2-Pentulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201337597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XYLULOSE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N4LZL67SA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | XYLULOSE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YSC9WAF8X1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.